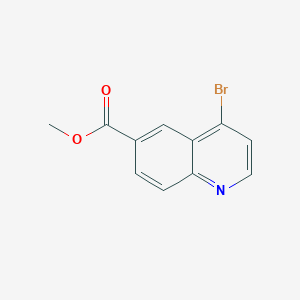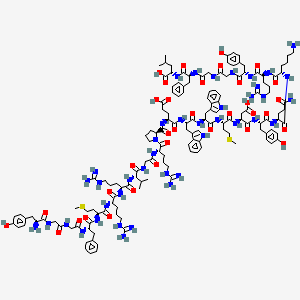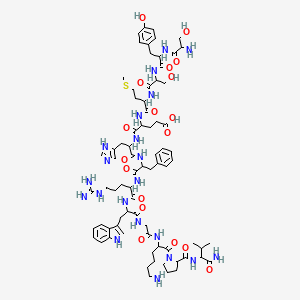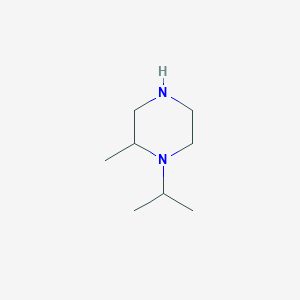
1-Ciclopentilpiperidin-4-ona
Descripción general
Descripción
“1-Cyclopropylpiperidin-4-one” is an organic compound with the CAS Number: 62813-01-8 . It has a molecular weight of 139.2 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-4-piperidinone . Its InChI code is 1S/C8H13NO/c10-8-3-5-9 (6-4-8)7-1-2-7/h7H,1-6H2 .
Physical And Chemical Properties Analysis
“1-Cyclopropylpiperidin-4-one” is a liquid at room temperature . It has a molecular weight of 139.2 . More specific physical and chemical properties are not provided in the search results.
Aplicaciones Científicas De Investigación
Farmacología
1-Ciclopentilpiperidin-4-ona: se ha identificado como un intermedio versátil en la investigación farmacológica. Su estructura es propicia para modificaciones que pueden mejorar las interacciones con los receptores y las actividades biológicas. Este compuesto ha demostrado potencial en el desarrollo de medicamentos anticancerígenos y anti-VIH, debido a su capacidad de adaptarse para obtener mejores propiedades farmacofóricas .
Ciencia de materiales
En la ciencia de materiales, This compound es valorada por sus propiedades físicas, como su forma líquida a temperatura ambiente, que puede ser ventajosa en la síntesis de nuevos materiales. .
Síntesis química
Este compuesto desempeña un papel crucial como bloque de construcción en la síntesis química. Está involucrado en la formación de diversos derivados de piperidina, que son esenciales en la síntesis de una amplia gama de productos químicos. El desarrollo de métodos rentables y eficientes para sintetizar piperidinas sustituidas es un área de investigación significativa, y This compound está a la vanguardia de este campo .
Cromatografía
En aplicaciones cromatográficas, This compound se puede utilizar como un compuesto estándar o de referencia. Sus propiedades físicas y químicas bien definidas permiten su uso en la calibración de equipos y la validación de métodos analíticos, lo cual es crucial para garantizar la precisión y confiabilidad de los análisis cromatográficos .
Investigación analítica
La investigación analítica se beneficia de This compound debido a su naturaleza bien caracterizada, incluido su peso molecular y su estructura. Sirve como un compuesto de referencia en diversas técnicas analíticas como RMN, HPLC, LC-MS y UPLC, contribuyendo al avance de las metodologías analíticas .
Ciencias de la vida
En las ciencias de la vida, This compound se utiliza en el estudio de sistemas biológicos. Su función como intermedio en la síntesis de moléculas biológicamente activas la convierte en un activo valioso en los procesos de descubrimiento y desarrollo de fármacos. Apoya la exploración de nuevos tratamientos y la comprensión de los mecanismos biológicos .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The exact mode of action of 1-Cyclopropylpiperidin-4-one is currently unknown due to the lack of specific studies on this compound . It is known that piperidin-4-ones, a class of compounds to which 1-cyclopropylpiperidin-4-one belongs, exhibit various biological activities .
Biochemical Pathways
Piperidin-4-ones have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Related compounds in the piperidin-4-one class have been associated with various biological activities, including analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities .
Análisis Bioquímico
Biochemical Properties
1-Cyclopropylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 1-Cyclopropylpiperidin-4-one on different cell types and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Cyclopropylpiperidin-4-one may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, 1-Cyclopropylpiperidin-4-one exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 1-Cyclopropylpiperidin-4-one can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational processes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Cyclopropylpiperidin-4-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Long-term studies have shown that 1-Cyclopropylpiperidin-4-one can have sustained effects on cellular processes, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 1-Cyclopropylpiperidin-4-one vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 1-Cyclopropylpiperidin-4-one is effective without causing harm .
Metabolic Pathways
1-Cyclopropylpiperidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may affect the activity of enzymes involved in the synthesis or degradation of key biomolecules, leading to changes in the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-Cyclopropylpiperidin-4-one within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-Cyclopropylpiperidin-4-one is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
1-cyclopropylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUJRJIWGWTNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585431 | |
| Record name | 1-Cyclopropylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62813-01-8 | |
| Record name | 1-Cyclopropylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

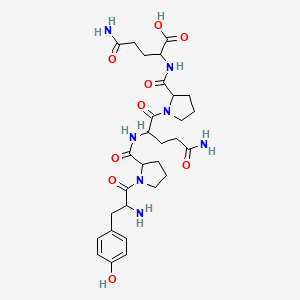
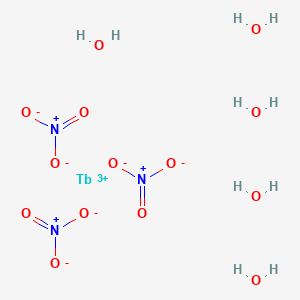

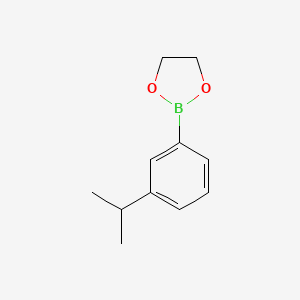
![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)

